molecular formula C13H13ClN2O3S B2978084 4-Chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfone CAS No. 338747-94-7

4-Chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfone

Cat. No.: B2978084
CAS No.: 338747-94-7
M. Wt: 312.77
InChI Key: ZHLICPRXYKVHSA-UHFFFAOYSA-N
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Description

The compound “4-Chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfone” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a methoxymethyl group, a methyl group, a pyrimidine ring, and a sulfone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring, for example, is a six-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions, and the sulfone group could potentially be reduced to a sulfide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfone group could increase its polarity and potentially its boiling point . The chlorophenyl group could contribute to its overall stability and possibly its reactivity .

Scientific Research Applications

Degradation of Chlorimuron-ethyl by Aspergillus niger

Aspergillus niger has been identified to degrade chlorimuron-ethyl, a herbicide used in agriculture, through microbial transformation. This degradation process involves cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of several metabolites including ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine. This demonstrates the potential of A. niger in bioremediation of herbicide-contaminated environments (Sharma et al., 2012).

Heterocycle Formation via Active Methylene Compounds

The reactivity of active methylene compounds with certain chemical structures can yield various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This indicates the versatility of these compounds in synthesizing biologically relevant structures, contributing to medicinal chemistry and drug design (Shibuya, 1984).

Pyrimethamine Derivatives in Crystal Engineering

Research into pyrimethamine derivatives, like pyrimethaminium benzenesulfonate, has elucidated their utility in crystal engineering, showcasing the hydrogen bonding capabilities of sulfonate groups. This knowledge aids in the design of molecular materials with specific properties, useful in pharmaceuticals and materials science (Balasubramani et al., 2007).

Generation and Trapping of Reactive Intermediates

Studies on the generation and trapping of 5,6-dimethylenepyrimidin-4-ones reveal the potential of these intermediates in synthetic chemistry, allowing for the formation of complex molecules through Diels-Alder and Michael additions. This highlights the significance of understanding reactive intermediates in developing synthetic methodologies (Tomé et al., 1996).

Herbicidal Activity of Sulfonanilides

Sulfonanilides with pyrimidinyl-containing groups have shown significant herbicidal activity against various paddy weeds, offering a route to the development of new agrochemicals. This research underlines the potential of designing targeted compounds for agricultural applications (Yoshimura et al., 2011).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be explored for use in pharmaceuticals, agrochemicals, or other areas, depending on these factors .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-6-(methoxymethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-9-15-11(8-19-2)7-13(16-9)20(17,18)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLICPRXYKVHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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